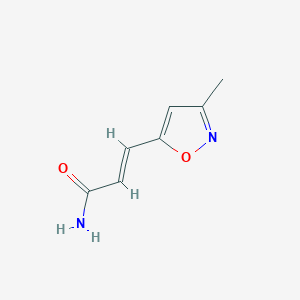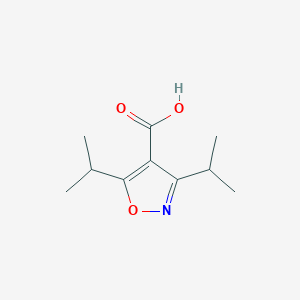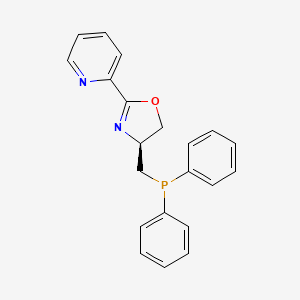
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral phosphine ligand that has garnered significant interest in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The initial step involves the formation of the oxazoline ring through the reaction of an amino alcohol with a carboxylic acid derivative.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Diphenylphosphino Group:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The diphenylphosphino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Oxazolidine Derivatives: Resulting from reduction reactions.
Substituted Phosphines: Produced via nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, creating a chiral environment that facilitates enantioselective transformations. The pyridine and oxazoline rings provide additional coordination sites, enhancing the stability and reactivity of the catalytic complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, used in similar catalytic applications.
(S)-4-((Diphenylphosphino)methyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole: A similar compound with a quinoline ring instead of a pyridine ring, offering different electronic properties.
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-3-yl)-4,5-dihydrooxazole: A regioisomer with the pyridine ring attached at a different position, affecting its coordination behavior.
Uniqueness
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole stands out due to its unique combination of a chiral oxazoline ring and a diphenylphosphino group, providing both steric and electronic control in catalytic reactions. This makes it particularly effective in enantioselective transformations, offering high selectivity and yield.
Eigenschaften
Molekularformel |
C21H19N2OP |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
diphenyl-[[(4S)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl]methyl]phosphane |
InChI |
InChI=1S/C21H19N2OP/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)16-17-15-24-21(23-17)20-13-7-8-14-22-20/h1-14,17H,15-16H2/t17-/m0/s1 |
InChI-Schlüssel |
HIVWFWJZLMLIRE-KRWDZBQOSA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)C2=CC=CC=N2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


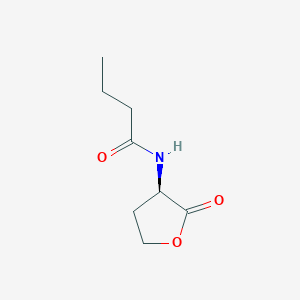
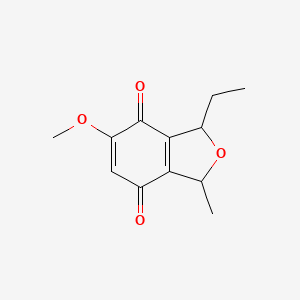
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)


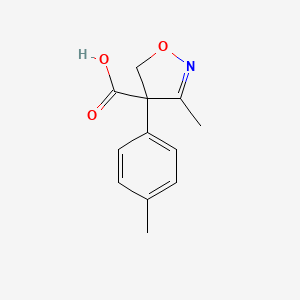
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
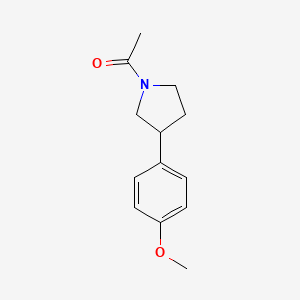


![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
